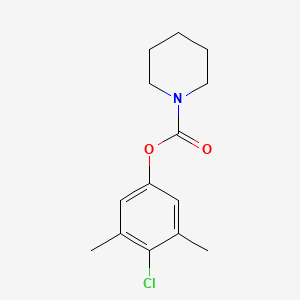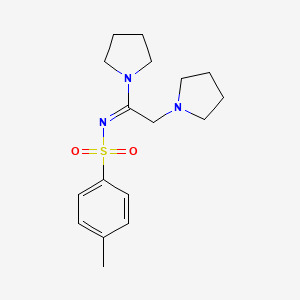
4-chloro-3,5-dimethylphenyl 1-piperidinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds typically involves modified Mannich condensation reactions. For instance, a similar molecule, 3,5-dimethyl-2,6-bis(2,4-dichlorophenyl) piperidin-4-one, was synthesized using a modified Mannich condensation from 2,4-dichlorobenzaldehyde, 3-pentanone, and ammonium acetate in ethanol, highlighting a common approach in synthesizing complex piperidine derivatives (Dineshkumar & Parthiban, 2022).
Molecular Structure Analysis
The molecular structure of similar piperidine derivatives reveals that these rings typically adopt a chair conformation, providing the molecule with a certain degree of stability and reactivity. The substituents on the piperidine ring, such as chloro and methyl groups, significantly affect the molecule's overall shape and properties. X-ray diffraction studies, for example, have been employed to confirm these structural aspects in analogous compounds (Naveen et al., 2015).
Chemical Reactions and Properties
Piperidine derivatives engage in various chemical reactions, reflecting their utility in synthetic chemistry. They can participate in condensation reactions, substitution reactions, and more, depending on the functional groups attached to the piperidine core. The presence of a chloro group, for example, can make the compound a participant in nucleophilic substitution reactions.
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and boiling point, are influenced by the nature of the substituents attached to the piperidine ring. For example, the introduction of chloro and methyl groups can affect the compound's polarity, boiling point, and solubility in various solvents.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity with various reagents, and stability, are significantly shaped by the molecular structure. The piperidine moiety generally imparts basicity to these compounds, while substituents like chloro and methyl groups can alter their reactivity patterns and stability under different conditions.
Propriétés
IUPAC Name |
(4-chloro-3,5-dimethylphenyl) piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO2/c1-10-8-12(9-11(2)13(10)15)18-14(17)16-6-4-3-5-7-16/h8-9H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXXSSTXQEIUPPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OC(=O)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3,5-dimethylphenyl 1-piperidinecarboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-chloro-5-[(dimethylamino)sulfonyl]-N-methylbenzamide](/img/structure/B5795899.png)
![4-[(7-methoxy-4-oxo-4H-chromen-3-yl)oxy]benzoic acid](/img/structure/B5795906.png)
![4-{5-[(3-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5795912.png)


![4-chloro-2-[(2-ethoxybenzoyl)amino]benzoic acid](/img/structure/B5795931.png)




![N-(1,3-benzodioxol-5-ylmethyl)-2-[(3-chlorobenzyl)thio]acetamide](/img/structure/B5795949.png)
![3-[(4-phenoxyphenyl)amino]-1-phenyl-2-propen-1-one](/img/structure/B5795955.png)
![1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazole](/img/structure/B5795974.png)